molecular formula C10H13NO3S B8505478 2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

Cat. No.: B8505478
M. Wt: 227.28 g/mol
InChI Key: LYBMGLJKEMMUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-[5-(2-methyl-1,3-dioxolan-2-yl)furan-2-yl]ethanethioamide

InChI

InChI=1S/C10H13NO3S/c1-10(12-4-5-13-10)8-3-2-7(14-8)6-9(11)15/h2-3H,4-6H2,1H3,(H2,11,15)

InChI Key

LYBMGLJKEMMUHG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(O2)CC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), hexamethyldisilthiane (9.45 mL, 45.07 mmol) was added dropwise to a solution of NaOMe (2.51 g, 45.07 mmol) in dry DMF (40 mL) and the reaction mixture was stirred at rt for 15 min. This dark blue solution was then added to a solution of [5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-acetonitrile (3.48 g, 18.03 mmol) in DMF (30 mL) and the reaction mixture was stirred for 16 h at rt. Water (300 mL) was then added and the mixture was extracted twice with EA (300 mL). The combined org. phases were dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (6:4 hept-EA) gave the title compound as a yellow oil. TLC: rf (6:4 hept-EA)=0.18. LC-MS-conditions 02: tR=0.74 min, [M+H]+=228.44.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
[5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-acetonitrile
Quantity
3.48 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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